4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a chemical compound with the molecular formula . It features a morpholine ring substituted at one position by a carbonyl group linked to a 3-methyl-1H-pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is classified under pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It can be sourced from various chemical suppliers, and its synthesis has been documented in scientific literature, highlighting its relevance in pharmaceutical research .
The synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine typically involves the acylation of morpholine with a suitable pyrazole derivative. One common method includes the reaction of 3-methyl-1H-pyrazol-5-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction conditions often require heating to facilitate the formation of the desired product.
This method has been shown to yield high purity compounds with good yields .
The molecular structure of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine consists of a morpholine ring attached to a carbonyl group that links to a 3-methyl-1H-pyrazole. The structure can be represented as follows:
Key features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the functional groups present in the compound, confirming its structure through characteristic peaks .
4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine can undergo various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine often involves interaction with specific biological targets. For example, pyrazole derivatives have been shown to inhibit certain enzymes or receptors involved in inflammatory pathways.
Research indicates that pyrazole derivatives exhibit sub-micromolar activity against various pathogens, suggesting potential applications in treating infections .
The physical properties of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine include:
Chemical properties include:
Analytical techniques such as IR spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the molecule, aiding in its identification .
4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has several potential applications in scientific research:
The integration of pyrazole and morpholine motifs creates structurally diverse bioactive compounds. Pyrazole contributes aromatic character and hydrogen-bonding capacity (N1-H and C4 carbonyl), while morpholine provides a semi-saturated heterocycle with a basic nitrogen atom. This combination yields electron-rich scaffolds capable of multipoint receptor binding, a feature exploited in kinase inhibitors and GPCR modulators [2] [6]. For example, 3-[(5-methyl-1H-pyrazol-4-yl)methyl]morpholine (PubChem CID: 83443197) demonstrates modulatory effects on CNS targets, attributable to the protonatable morpholine nitrogen and pyrazole’s metal-chelating potential [2].
The carbonyl linker between both rings enhances conformational freedom, allowing adaptation to diverse binding pockets. This adaptability is evident in 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (PubChem CID: 42285700), where the trifluoromethylphenyl group engages in hydrophobic interactions while the morpholine-pyrazole core maintains aqueous solubility [6]. Such hybrids consistently demonstrate improved pharmacokinetic profiles—notably, morpholine’s contribution to solubility counterbalances pyrazole’s lipophilicity, achieving optimal LogP values (typically 1.5–2.5) [5] [6].
Table 2: Structural and Functional Advantages of Pyrazole-Morpholine Hybrids
| Structural Feature | Functional Role | Example Derivatives |
|---|---|---|
| Pyrazole Ring | Hydrogen bonding, π-π stacking, metabolic stability | 3-[(5-Methyl-1H-pyrazol-4-yl)methyl]morpholine [2] |
| Morpholine Ring | Solubility enhancement, basicity (pKa ≈7.4) | 1-Methyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine [5] |
| Carbonyl Linker | Conformational flexibility, hydrogen-bond acceptor | 4-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]morpholine [3] |
| C3 Methyl Substituent | Steric shielding against oxidation | 2-(5-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide [6] |
Early pyrazole derivatives focused on aryl-substituted analogs (e.g., 1,3-diphenylpyrazoles) for cyclooxygenase inhibition. Modern strategies incorporate heterocyclic fragments like morpholine to refine target specificity. The carbonyl-linked morpholine-pyrazole motif represents a significant evolution, enabling dual-target engagement [3] [4]. For instance, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]morpholine (CAS: Not available; MW: 333.38 g/mol) exhibits enhanced kinase selectivity due to the morpholine’s capacity to form salt bridges with ATP-binding residues [3].
Synthetic methodologies have advanced substantially:
These innovations underpin the scaffold’s therapeutic versatility. Patent WO2015067782A1 highlights morpholine-pyrazole derivatives as kinase inhibitors in oncology (e.g., targeting BRAF V600E mutants), where the morpholine nitrogen coordinates with catalytic lysine residues [4]. Similarly, 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine (EVT-11868082; MW: 210.23 g/mol) demonstrates antiviral potential by mimicking nucleoside motifs in viral polymerase binding sites [5].
Table 3: Therapeutic Applications of Advanced Pyrazole-Morpholine Hybrids
| Derivative Structure | Molecular Weight | Biological Target | Therapeutic Area | Source |
|---|---|---|---|---|
| 4-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]morpholine | 333.38 g/mol | Tyrosine kinases | Oncology | BLD Pharm [3] |
| 1-Methyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine | 210.23 g/mol | Viral polymerase | Antiviral | EvitaChem [5] |
| 2-(5-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | 388.37 g/mol | Cannabinoid receptors | Neuroinflammation | PubChem [6] |
| 4-(Indol-3-yl)-pyrazole-morpholine hybrids | ~350–450 g/mol | PI3K/mTOR pathway | Oncology, neurodegeneration | Patent WO2015067782A1 [4] |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 45233-43-0
CAS No.:
CAS No.: